Bienvenue dans la boutique en ligne BenchChem!

Dihydro Tacrolimus

Pharmacokinetics Therapeutic Drug Monitoring Tracer Studies

Dihydro Tacrolimus is the definitive reference standard for Tacrolimus EP Impurity E, critical for regulatory-compliant quality control. Unlike the parent drug, its unique HPLC relative retention time (RRT) ensures precise identification and quantification in impurity profiling and method validation. It serves as a stable, well-characterized comparator for in vitro FKBP12-binding and CYP3A4 metabolism assays, with plasma protein binding behavior statistically indistinguishable from tacrolimus.

Molecular Formula C44H71NO12
Molecular Weight 806.0 g/mol
CAS No. 104987-30-6
Cat. No. B134095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Tacrolimus
CAS104987-30-6
SynonymsTsukubamycin B;  Dihydro Tacrolimus;  [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-d
Molecular FormulaC44H71NO12
Molecular Weight806.0 g/mol
Structural Identifiers
SMILESCCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
InChIInChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,44+/m0/s1
InChIKeyRQYGKZGKXDOUEO-WESPKWAGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Tacrolimus (CAS 104987-30-6): A Defined Tacrolimus Impurity and Research Tool for Calcineurin Inhibitor Studies


Dihydro Tacrolimus, also known as Dihydro FK-506, Tacrolimus EP Impurity E, or Tsukubamycin B, is a semi-synthetic derivative and a key impurity of the macrolide immunosuppressant tacrolimus, featuring a reduced double bond at the 39,40-position [1]. As a calcineurin inhibitor analog, it shares the core mechanism of binding to the immunophilin FKBP12, leading to the inhibition of T-lymphocyte activation . It is primarily utilized as a reference standard in analytical method development for quality control and in preclinical research to probe the structure-activity relationships of FKBP12-binding macrolides, offering a well-characterized, stable comparator for the parent drug [2].

Why Tacrolimus Impurity E (Dihydro Tacrolimus) Cannot Be Substituted for Other Immunosuppressants or In-Class Analogs


Generic substitution of tacrolimus analogs, including Dihydro Tacrolimus, is not feasible due to their distinct chemical structures and resulting analytical and biological profiles. While sharing a core mechanism of action, Dihydro Tacrolimus exhibits unique physicochemical properties, such as a specific HPLC relative retention time (RRT), which is critical for accurate identification and quantification in quality control and therapeutic drug monitoring assays [1]. Furthermore, its role as a designated impurity (Tacrolimus EP Impurity E) means its presence in an active pharmaceutical ingredient (API) is strictly regulated, differentiating it from the intended drug substance . The altered structure may also confer different pharmacokinetic properties and target-binding kinetics compared to the parent drug, tacrolimus, making it unsuitable for direct clinical application without rigorous independent evaluation .

Quantitative Evidence Guide for Selecting Dihydro Tacrolimus Over Tacrolimus for Specific Research and Analytical Applications


Blood Distribution and Protein Binding Parity: Dihydro Tacrolimus as a Validated Surrogate Tracer for Tacrolimus

A direct head-to-head comparison validated the use of radiolabeled 3H-dihydro-tacrolimus as a surrogate for unlabeled tacrolimus in distribution studies. Statistical analysis confirmed that there was no significant difference in the blood distribution or plasma protein binding between the two compounds [1].

Pharmacokinetics Therapeutic Drug Monitoring Tracer Studies

Chromatographic Identity: Dihydro Tacrolimus as a Certified Analytical Reference Standard for HPLC Purity Determination

Dihydro Tacrolimus possesses a well-defined and validated HPLC relative retention time (RRT) when compared to its parent compound, tacrolimus. A seminal study established the correct RRT value for 39,40-dihydro tacrolimus, which is essential for identifying and quantifying this specific impurity in tacrolimus drug substance [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

Lipoprotein Transport Profile: Differential Distribution in Hypertriglyceridemic Conditions

In a comparative study, the distribution of tritiated tacrolimus (as 3H-dihydro-tacrolimus) and cyclosporine A (CsA) among serum lipoproteins was assessed. The data revealed that in hypertriglyceridemic sera, 50-60% of tacrolimus was transported by very low-density lipoprotein (VLDL), a shift from normolipidemic sera where high-density lipoprotein (HDL) was the primary carrier [1].

Pharmacokinetics Drug Transport Lipoprotein Binding

Recommended Application Scenarios for Dihydro Tacrolimus (CAS 104987-30-6) in Scientific and Industrial Workflows


Analytical Method Development and Quality Control of Tacrolimus API

Dihydro Tacrolimus is the gold standard reference material for developing and validating HPLC, LC-MS, and other analytical methods intended to detect and quantify the EP Impurity E in tacrolimus drug substance and formulations. Its well-defined HPLC retention time relative to tacrolimus enables accurate system suitability testing and impurity profiling, which is a regulatory requirement for pharmaceutical manufacturers [1].

Preclinical Pharmacokinetic and Distribution Tracer Studies

For in vitro and ex vivo studies investigating the blood distribution, plasma protein binding, and lipoprotein transport of tacrolimus, 3H-labeled or unlabeled Dihydro Tacrolimus serves as a validated surrogate. Its behavior has been shown to be statistically indistinguishable from the parent drug in these specific contexts, allowing researchers to conduct mechanistic studies with a more readily available or non-radioactive probe [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

Dihydro Tacrolimus can be employed as a stable comparator compound in in vitro assays using human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) to evaluate the metabolic stability of tacrolimus analogs or to assess the potential of new chemical entities to inhibit tacrolimus-metabolizing enzymes. Its use as a reference ensures assay consistency and data comparability across experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro Tacrolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.